molecular formula C16H25BO2 B1322716 2-(3-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1322716
M. Wt: 260.2 g/mol
InChI Key: WDGLEKCFRBRYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-tert-butylphenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or tetrahydrofuran, and is typically heated to reflux .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or tetrahydrofuran, and an inert atmosphere.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura reactions, the product is typically a biaryl compound, which is a crucial building block in pharmaceuticals and organic materials .

Scientific Research Applications

2-(3-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butylphenylboronic acid
  • 4-tert-Butylphenylboronic acid
  • 2,4,6-Tri-tert-butylphenylboronic acid

Uniqueness

Compared to similar compounds, 2-(3-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. Its unique structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C16H25BO2

Molecular Weight

260.2 g/mol

IUPAC Name

2-(3-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO2/c1-14(2,3)12-9-8-10-13(11-12)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3

InChI Key

WDGLEKCFRBRYRR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C

Origin of Product

United States

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